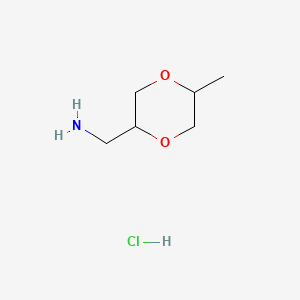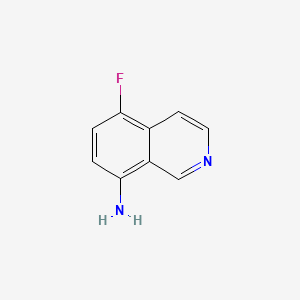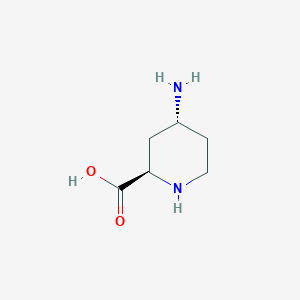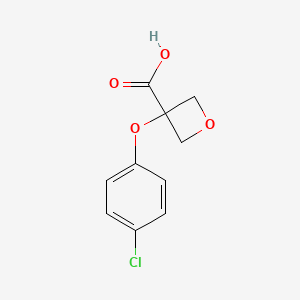![molecular formula C14H17N5 B13478018 2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine](/img/structure/B13478018.png)
2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is a complex organic compound that features both imidazole and benzimidazole moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine typically involves the formation of the imidazole and benzimidazole rings followed by their subsequent coupling. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . Another approach is the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of heterogeneous catalysts, such as copper-supported hydrotalcite, can facilitate the synthesis of benzimidazole derivatives in water, making the process more environmentally friendly .
化学反応の分析
Types of Reactions
2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides and amines. Reaction conditions often involve controlled temperatures and the use of solvents like dimethylformamide (DMF) or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
科学的研究の応用
2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine has numerous applications in scientific research:
作用機序
The mechanism of action of 2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine involves its interaction with specific molecular targets. For instance, it can bind to DNA grooves, leading to DNA cleavage and cytotoxic effects on cancer cells . The compound’s imidazole and benzimidazole rings allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
Imidazole: A simpler structure with similar biological activities.
Benzimidazole: Shares the benzimidazole moiety and exhibits comparable chemical properties.
Thiazole: Another heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
2-{1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine is unique due to its combined imidazole and benzimidazole structures, which confer a broader range of chemical reactivity and biological activity compared to its simpler counterparts .
特性
分子式 |
C14H17N5 |
|---|---|
分子量 |
255.32 g/mol |
IUPAC名 |
2-[1-(2-imidazol-1-ylethyl)benzimidazol-2-yl]ethanamine |
InChI |
InChI=1S/C14H17N5/c15-6-5-14-17-12-3-1-2-4-13(12)19(14)10-9-18-8-7-16-11-18/h1-4,7-8,11H,5-6,9-10,15H2 |
InChIキー |
JCRXJVOUAMDBBY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2CCN3C=CN=C3)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



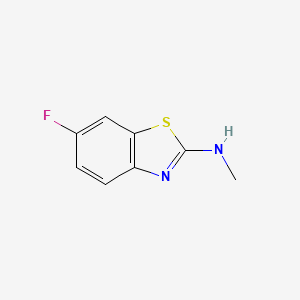
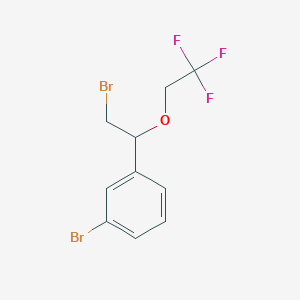




![5-methoxy-1H,2H,3H-imidazo[4,5-f]quinolin-2-one](/img/structure/B13477978.png)
![5-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13477980.png)
